5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is a compound characterized by its unique fluorinated structure, which includes an amino group, a benzamide moiety, and difluoroethyl substituents. The molecular formula for this compound is , and it possesses a molecular weight of approximately 210.19 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and physicochemical properties, making it an interesting subject for research in medicinal chemistry and agrochemicals.
The chemical reactivity of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo acylation or hydrolysis under appropriate conditions. Additionally, the difluoroethyl group may engage in reactions typical of alkyl halides, such as elimination or substitution reactions.
Several synthetic strategies can be employed to produce 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide:
5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide has potential applications in:
Interaction studies involving 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide focus on its binding affinity with biological targets such as enzymes or receptors. In silico docking studies have been used to predict how this compound interacts at a molecular level with proteins involved in disease pathways, providing insights into its potential therapeutic effects.
Several compounds share structural similarities with 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide. Here are some notable examples:
These compounds highlight the uniqueness of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide due to its specific difluoroethyl substitution and the arrangement of functional groups that may influence its biological activity differently compared to others.